2,4-Diphenyl-1-butene
2,4-Diphenyl-1-butene
2,4-Diphenyl-1-butene is an aromatic compound.
2, 4-Diphenyl-1-butene, also known as sd-2, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 2, 4-Diphenyl-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diphenyl-1-butene is primarily located in the membrane (predicted from logP).
2, 4-Diphenyl-1-butene, also known as sd-2, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 2, 4-Diphenyl-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diphenyl-1-butene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
16606-47-6
VCID:
VC21042335
InChI:
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2
SMILES:
C=C(CCC1=CC=CC=C1)C2=CC=CC=C2
Molecular Formula:
C16H16
Molecular Weight:
208.3 g/mol
2,4-Diphenyl-1-butene
CAS No.: 16606-47-6
Cat. No.: VC21042335
Molecular Formula: C16H16
Molecular Weight: 208.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-Diphenyl-1-butene is an aromatic compound. 2, 4-Diphenyl-1-butene, also known as sd-2, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 2, 4-Diphenyl-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diphenyl-1-butene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 16606-47-6 |
| Molecular Formula | C16H16 |
| Molecular Weight | 208.3 g/mol |
| IUPAC Name | 3-phenylbut-3-enylbenzene |
| Standard InChI | InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 |
| Standard InChI Key | PWSZACWUDDFZMQ-UHFFFAOYSA-N |
| SMILES | C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
| Canonical SMILES | C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator